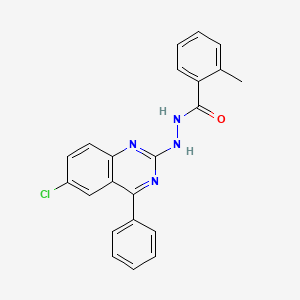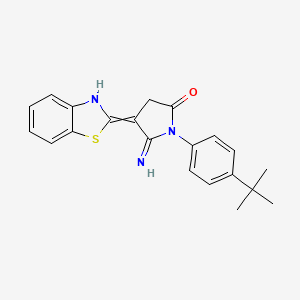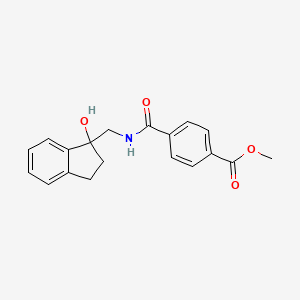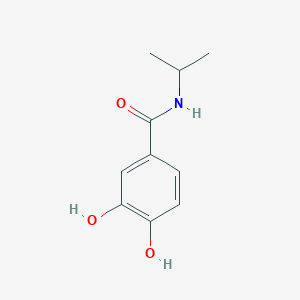
N'-(6-chloro-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinazoline and quinazolinone derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules .
Molecular Structure Analysis
While the specific molecular structure of “N’-(6-chloro-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide” is not available, a related compound, “N-(6-chloro-4-phenylquinazolin-2-yl)guanidine”, has a molecular formula of C15H12ClN5 and a molecular weight of 297.75.Chemical Reactions Analysis
The chemical reactions involving quinazoline derivatives can vary widely depending on the specific compound and the conditions under which the reactions take place . Without specific information on “N’-(6-chloro-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide”, it’s difficult to provide a detailed analysis of its chemical reactions.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific molecular structure. For the related compound “N-(6-chloro-4-phenylquinazolin-2-yl)guanidine”, the molecular formula is C15H12ClN5 and the molecular weight is 297.75.科学的研究の応用
Synthesis and Characterization
Quinazoline derivatives have been synthesized through various chemical reactions, aiming to explore their potential biological activities. For instance, the synthesis process often involves the reaction of different chemical compounds to afford quinazolines and their derivatives, characterized by spectral data (IR, 1H-, 13C-NMR) and selected for further biological screenings due to their promising activity profiles (H. Saad, Nermen A. Osman, A. Moustafa, 2011; S. Hussain, Deepika Kaushik, 2012).
Biological Activities
Quinazoline derivatives exhibit a wide range of biological activities, including analgesic, anti-inflammatory, antimicrobial, and antitumor properties. For example, some compounds have shown potent anti-inflammatory activity, comparing favorably with phenylbutazone, a standard drug (S. Bhati, 2013). Moreover, certain quinazoline derivatives have been identified as promising antimicrobial agents against various human pathogenic microorganisms (G. Saravanan, V. Alagarsamy, C. R. Prakash, 2015).
Antitumor and Anti-Cancer Properties
Some quinazoline derivatives have been evaluated for their antitumor activities, showing inhibitory effects against tumor cells in vitro. These compounds are synthesized and assessed for their potential as anticancer agents, with some demonstrating the ability to induce apoptosis in cancer cells and inhibit the activity of specific cancer-related enzymes (Yaling Zhang, Li Chen, Xiabing Li, et al., 2019).
作用機序
The mechanism of action of quinazoline derivatives can also vary widely, depending on their specific chemical structure and the biological system in which they are acting . Some quinazoline derivatives have shown anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and anti-analgesic activities .
将来の方向性
特性
IUPAC Name |
N'-(6-chloro-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O/c1-14-7-5-6-10-17(14)21(28)26-27-22-24-19-12-11-16(23)13-18(19)20(25-22)15-8-3-2-4-9-15/h2-13H,1H3,(H,26,28)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSNHMNEKDNWLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-6-(trifluoromethyl)morpholin-2-yl]acetic acid](/img/structure/B2781044.png)

![Tert-butyl N-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazol-3-yl]carbamate](/img/structure/B2781048.png)
![N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2781049.png)
![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(isopropylsulfonyl)phenyl)methanone](/img/structure/B2781050.png)

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-phenylpropyl)thiophene-2-carboxamide](/img/structure/B2781053.png)
![2-chloro-N-[(2,4-dimethoxyphenyl)methyl]-N-(2-hydroxyethyl)-5-nitrobenzamide](/img/structure/B2781054.png)

![{1-[7-(Trifluoromethyl)quinolin-4-yl]piperidin-4-yl}methanol](/img/structure/B2781058.png)


![2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2781066.png)
![(1R,5S)-3,3-Difluoro-6-oxabicyclo[3.1.0]hexane](/img/structure/B2781067.png)
